molecular formula C13H15ClFN B2822501 1-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287301-17-9

1-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2822501
CAS RN: 2287301-17-9
M. Wt: 239.72
InChI Key: IIYFKZXXJIPOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule that contains a bicyclo[1.1.1]pentanyl group, a chloro-fluorophenyl group, and a methylamine group . The bicyclo[1.1.1]pentanyl group is a type of cycloalkane, which is a hydrocarbon with two carbon atoms forming a bridgehead (a vertex shared by two or more cycles) and three carbon atoms in a ring . The chloro-fluorophenyl group is a phenyl group (a ring of six carbon atoms) with chlorine and fluorine substituents . The methylamine group consists of a nitrogen atom bonded to three hydrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used. Bicyclo[1.1.1]pentane derivatives have been synthesized using various methods, including [3+2] cycloaddition reactions . The introduction of the chloro-fluorophenyl group could potentially be achieved through electrophilic aromatic substitution . The methylamine group could be introduced through reductive amination or other methods .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic group and the chloro-fluorophenyl group. The bicyclic group would introduce strain into the molecule, potentially affecting its reactivity . The chloro-fluorophenyl group would likely be planar due to the nature of aromatic systems . The presence of the chlorine and fluorine atoms could introduce polarity into the molecule, affecting its physical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bicyclic group, the chloro-fluorophenyl group, and the methylamine group. The strained bicyclic group could potentially be reactive, undergoing reactions that relieve the ring strain . The chloro-fluorophenyl group could undergo electrophilic aromatic substitution reactions . The methylamine group could participate in reactions involving the nitrogen atom, such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the chlorine and fluorine atoms could introduce polarity into the molecule, potentially affecting its solubility in different solvents . The strained bicyclic group could affect the compound’s stability .

Future Directions

The study of complex organic molecules like this one is an active area of research in chemistry. Such compounds could have potential applications in various fields, including pharmaceuticals, materials science, and more .

properties

IUPAC Name

1-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN/c1-16-8-12-5-13(6-12,7-12)10-3-2-9(15)4-11(10)14/h2-4,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYFKZXXJIPOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.